molecular formula C5H2Cl2FN B1590115 3,4-Dichloro-2-fluoropyridine CAS No. 851179-03-8

3,4-Dichloro-2-fluoropyridine

Cat. No. B1590115
M. Wt: 165.98 g/mol
InChI Key: MKOVSIGZRKFZFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description



  • 3,4-Dichloro-2-fluoropyridine (CAS Number: 851179-03-8) is a chemical compound with the linear formula C5H2Cl2FN .

  • It is a liquid with a molecular weight of 165.98 g/mol .

  • The IUPAC name for this compound is 3,4-dichloro-2-fluoropyridine .

  • Its InChI code is 1S/C5H2Cl2FN/c6-3-1-2-9-5(8)4(3)7/h1-2H .

  • The InChI key is MKOVSIGZRKFZFE-UHFFFAOYSA-N .

  • It is typically stored under inert atmosphere at temperatures between 2°C and 8°C .





  • Synthesis Analysis



    • 3,4-Dichloro-2-fluoropyridine can be synthesized through nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with KF .

    • Another method involves the deamination reaction of 2-hydrazino-3,6-difluropyridine in the presence of NaOH to produce 2,5-difluoropyridine .





  • Molecular Structure Analysis



    • The molecular formula is C5H2Cl2FN , and the average mass is 165.98 Da .

    • The compound has reduced basicity compared to its chlorinated and brominated analogues.





  • Chemical Reactions Analysis



    • Further research is needed to explore specific chemical reactions involving this compound.





  • Physical And Chemical Properties Analysis



    • The compound is a liquid with a boiling point of 126°C at 753 mmHg .

    • Its density is 1.128 g/mL at 25°C .




  • Scientific Research Applications

    Application Summary

    3,4-Dichloro-2-fluoropyridine is used as a key structural motif in active agrochemical and pharmaceutical ingredients . It’s used as a chemical intermediate for the synthesis of several crop-protection products .

    Methods of Application

    The major use of 3,4-Dichloro-2-fluoropyridine derivatives is in the protection of crops from pests . Various methods of synthesizing these derivatives have been reported . For instance, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in high demand .

    Results or Outcomes

    The biological activities of 3,4-Dichloro-2-fluoropyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . More than 20 new 3,4-Dichloro-2-fluoropyridine-containing agrochemicals have acquired ISO common names . Several 3,4-Dichloro-2-fluoropyridine derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the 3,4-Dichloro-2-fluoropyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

    2. Synthesis of Fluorinated Pyridines

    Application Summary

    3,4-Dichloro-2-fluoropyridine is used in the synthesis of various 2-, 3-, or 4-fluoropyridines . These fluoropyridines have interesting and unusual physical, chemical, and biological properties due to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .

    Methods of Application

    The synthesis of fluoropyridines is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .

    Results or Outcomes

    Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . They are used in the search for new agricultural products having improved physical, biological, and environmental properties .

    3. Trifluoromethylpyridine (TFMP) Synthesis

    Application Summary

    3,4-Dichloro-2-fluoropyridine is used in the synthesis of Trifluoromethylpyridine (TFMP) and its intermediates . These are important ingredients for the development of many agrochemical and pharmaceutical compounds .

    Methods of Application

    TFMP derivatives are synthesized by introducing TFMP groups within the structures of other molecules . This is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .

    Results or Outcomes

    TFMP derivatives have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . They are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

    4. Synthesis of F 18 Substituted Pyridines

    Application Summary

    3,4-Dichloro-2-fluoropyridine is used in the synthesis of F 18 substituted pyridines . These pyridines present a special interest as potential imaging agents for various biological applications .

    Methods of Application

    The synthesis of F 18 substituted pyridines is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .

    Results or Outcomes

    F 18 substituted pyridines have interesting and unusual physical, chemical and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . They are used in the search for new agricultural products having improved physical, biological, and environmental properties .

    5. Synthesis of 3,4-Difluoropyridine

    Application Summary

    3,4-Dichloro-2-fluoropyridine is used in the synthesis of 3,4-Difluoropyridine . This compound has interesting and unusual physical, chemical and biological properties .

    Methods of Application

    3,4-Difluoropyridine can be synthesized by the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with KF .

    Results or Outcomes

    3,4-Difluoropyridine has reduced basicity and is usually less reactive than its chlorinated and brominated analogues . It is used in the search for new agricultural products having improved physical, biological, and environmental properties .

    Safety And Hazards



    • 3,4-Dichloro-2-fluoropyridine is considered hazardous due to acute oral toxicity, skin corrosion/irritation, and serious eye damage/irritation.

    • Precautions include wearing personal protective equipment, avoiding skin and eye contact, and keeping away from open flames and hot surfaces.




  • Future Directions



    • Research on the applications and potential uses of this compound, especially in the context of fluorinated chemicals, could provide valuable insights for future development.




    Please note that further investigation and analysis of relevant papers would be necessary to provide a more comprehensive understanding of this compound’s properties and applications. If you have any specific questions or need additional details, feel free to ask!


    properties

    IUPAC Name

    3,4-dichloro-2-fluoropyridine
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C5H2Cl2FN/c6-3-1-2-9-5(8)4(3)7/h1-2H
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    MKOVSIGZRKFZFE-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CN=C(C(=C1Cl)Cl)F
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C5H2Cl2FN
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID20479234
    Record name 3,4-Dichloro-2-fluoropyridine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID20479234
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    165.98 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    3,4-Dichloro-2-fluoropyridine

    CAS RN

    851179-03-8
    Record name 3,4-Dichloro-2-fluoropyridine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID20479234
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    3,4-Dichloro-2-fluoropyridine
    Reactant of Route 2
    3,4-Dichloro-2-fluoropyridine
    Reactant of Route 3
    Reactant of Route 3
    3,4-Dichloro-2-fluoropyridine
    Reactant of Route 4
    Reactant of Route 4
    3,4-Dichloro-2-fluoropyridine
    Reactant of Route 5
    3,4-Dichloro-2-fluoropyridine
    Reactant of Route 6
    Reactant of Route 6
    3,4-Dichloro-2-fluoropyridine

    Citations

    For This Compound
    3
    Citations
    C Bobbio, T Rausis, M Schlosser - Chemistry–A European …, 2005 - Wiley Online Library
    Starting from six industrially available fluorinated pyridines, an expedient access to all three tetrafluoropyridines (2–4), all six trifluoropyridines (5–10), and the five non‐commercial …
    C Bobbio, M Schlosser - The Journal of Organic Chemistry, 2005 - ACS Publications
    The concept of “regioexhaustive substitution” has been successfully applied to 2-fluoro-, 2,3-difluoro-, and 2,5-difluoropyridine. All vacant positions were amenable to regioselective …
    Number of citations: 38 pubs.acs.org
    JH Mehta - 2009 - vtechworks.lib.vt.edu
    Alzheimer's Disease (AD) is an irreversible, age-related neurodegenerative disorder which causes cognitive impairment and a wide variety of neuropsychiatric and behavioral …
    Number of citations: 1 vtechworks.lib.vt.edu

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.